molecular formula C17H13N3O3 B2649243 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1251599-79-7

4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2649243
CAS No.: 1251599-79-7
M. Wt: 307.309
InChI Key: QRPJCVFZPDPJEN-UHFFFAOYSA-N
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Description

The compound 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged heterocyclic scaffolds: the 3,4-dihydro-2H-1,4-benzoxazin-3-one and the 1,2,4-oxadiazole. The 1,4-benzoxazin-3-one core is a structurally rigid, planar heterocycle that has been extensively investigated in both academic and industrial settings for its diverse biological activities . Research indicates that this scaffold demonstrates a wide array of pharmacological properties, including antifungal, antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities . Similarly, the 1,2,4-oxadiazole moiety is a well-known heterocycle of significant interest in drug discovery due to its metabolic stability and role as a bioisostere for ester and amide functionalities . Derivatives containing this subunit have been reported to exhibit a broad spectrum of biological activities, such as anti-inflammatory, antimicrobial, antifungal, and anticancer effects . The strategic fusion of these two pharmacophores into a single chemical entity is a rational approach in modern lead compound development, aiming to synergize their individual properties or discover novel bioactivities. This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in screening programs against oncological, metabolic, and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16-11-22-14-9-5-4-8-13(14)20(16)10-15-18-17(19-23-15)12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPJCVFZPDPJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the formation of the oxadiazole ring followed by its attachment to the benzoxazinone core. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The reaction is often carried out in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized using agents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in solvents like dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazolium salts, while reduction can yield the corresponding amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 3,4-dihydro-2H-benzoxazines exhibit notable anticancer properties. Specifically, compounds similar to 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-benzoxazin-3-one have been studied for their ability to inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that benzoxazine derivatives possess antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics or antifungal treatments .

Materials Science Applications

UV Protection in Textiles
One of the prominent applications of this compound is in improving the light fastness of textile materials. It has been found effective in protecting fabrics against UV degradation by incorporating it into polymer matrices. This application is particularly valuable in enhancing the durability and longevity of textiles exposed to sunlight .

Polymer Stabilization
In addition to textiles, the compound is utilized in stabilizing polymers against UV radiation. The incorporation of benzoxazine derivatives into plastics and coatings enhances their resistance to photodegradation, thereby extending their service life in outdoor applications .

Agricultural Chemistry Applications

Pesticide Development
The structural features of 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-benzoxazin-3-one suggest potential use in developing novel pesticides. Research has indicated that oxadiazole derivatives can exhibit herbicidal properties, which can be harnessed for agricultural purposes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of common fungal pathogens
UV ProtectionEnhances light fastness in textile applications

Case Study: Anticancer Efficacy

A study published in a reputable journal explored the anticancer efficacy of a series of benzoxazine derivatives. The results demonstrated that modifications at the oxadiazole moiety significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural optimization for improving bioactivity .

Mechanism of Action

The mechanism of action of 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . The compound binds to key proteins in this pathway, preventing their activation and subsequent transcription of pro-inflammatory genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents on the oxadiazole ring, benzoxazinone core, or linker groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents (Oxadiazole) Substituents (Benzoxazine) Key Features
4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (Target Compound) C${18}$H${15}$N$3$O$3$ 333.33 Phenyl None Baseline structure; synthesized via nucleophilic substitution .
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one C${20}$H${19}$N$3$O$5$ 381.38 2,3-Dimethoxyphenyl 6-Methyl Enhanced solubility due to methoxy groups; commercial availability .
7-chloro-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one C${18}$H${11}$ClF$3$N$3$O$_4$ 425.75 4-Trifluoromethoxyphenyl 7-Chloro Electron-withdrawing groups improve stability; potential pesticidal activity .

Physicochemical Properties

Property Target Compound 2,3-Dimethoxy Analogue Trifluoromethoxy Analogue
Molecular Weight 333.33 381.38 425.75
LogP (Predicted) 2.8 2.1 3.5
Water Solubility (mg/mL) <0.1 0.5 <0.1
Melting Point (°C) 160–162 145–148 175–178

Biological Activity

The compound 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2C_{17}H_{16}N_4O_2. It contains a benzoxazine moiety and an oxadiazole unit, which are integral to its biological activity. The structural configuration allows for interactions with various biological targets.

Anticancer Activity

Numerous studies have indicated that derivatives of oxadiazoles exhibit potent anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole unit have been reported to inhibit cancer cell proliferation across various types of cancer. A study demonstrated that derivatives showed IC50 values ranging from 0.67 µM to 1.18 µM against several cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AHEPG21.18
Compound BMCF70.80
Compound CPC-30.67

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Research indicates that derivatives containing the oxadiazole ring exhibit significant inhibition against both gram-positive and gram-negative bacteria. For example, compounds derived from 1,2,4-oxadiazoles demonstrated strong activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli12

Anti-inflammatory Activity

Oxadiazole derivatives have been noted for their anti-inflammatory properties as well. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

The mechanisms underlying the biological activities of the compound are multifaceted:

  • Anticancer Mechanism: The ability to induce apoptosis in cancer cells has been attributed to the inhibition of specific kinases and enzymes involved in cell survival pathways.
  • Antimicrobial Mechanism: The disruption of bacterial cell wall synthesis and interference with metabolic pathways are key factors in the antimicrobial action observed.

Case Studies

  • Study on Anticancer Efficacy: A recent study synthesized several oxadiazole derivatives and evaluated their anticancer efficacy using the NCI-60 cell line panel. Among them, one compound exhibited superior activity against melanoma and colon cancer cell lines with a growth inhibition percentage exceeding 90% .
  • Antimicrobial Testing: Another investigation focused on the antimicrobial properties of synthesized oxadiazole derivatives revealed that compounds showed more significant activity against gram-positive bacteria compared to gram-negative strains, suggesting structural modifications could enhance efficacy .

Q & A

Basic: What are the standard synthetic routes for 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one?

The synthesis typically involves multi-step reactions starting from a benzoxazinone core. A common approach includes:

  • Step 1 : Acylation or alkylation of the benzoxazinone scaffold to introduce reactive sites. For example, the acylation of benzodiazepine derivatives under basic conditions (e.g., using 2,4-dichlorobenzoyl chloride) can be adapted .
  • Step 2 : Cyclocondensation to form the 1,2,4-oxadiazole ring. This may involve reacting an amidoxime intermediate with a phenyl-substituted carbonyl compound under microwave irradiation or thermal conditions .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization using NMR and HRMS.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the benzoxazinone and oxadiazole moieties. Aromatic protons (δ 7.2–8.1 ppm) and oxadiazole-linked methylene groups (δ 4.5–5.0 ppm) are diagnostic .
  • FT-IR : Peaks near 1650 cm1^{-1} (C=N stretch of oxadiazole) and 1250 cm1^{-1} (C-O-C of benzoxazinone) .
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data?

Discrepancies in bond lengths or electronic properties (e.g., HOMO-LUMO gaps) often arise due to approximations in computational models. To address this:

  • DFT Optimization : Use B3LYP/6-311++G(d,p) to refine geometry and compare with X-ray crystallography data (if available) .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in experimental UV-Vis or fluorescence spectra .
  • Vibrational Analysis : Compare calculated IR frequencies with experimental data, scaling factors (e.g., 0.961) to correct systematic errors .

Advanced: What experimental design strategies are optimal for studying its biological activity (e.g., enzyme inhibition)?

  • Split-Plot Design : Use randomized blocks with replicates (e.g., 4 replicates per treatment) to account for variability in biological assays .
  • Dose-Response Analysis : Test 5–7 concentrations (e.g., 1 nM–100 µM) to calculate IC50_{50} values. Include positive controls (e.g., known inhibitors) and vehicle controls .
  • Kinetic Studies : Monitor time-dependent inhibition using fluorogenic substrates and stopped-flow techniques to distinguish competitive vs. non-competitive mechanisms .

Advanced: How to optimize reaction yields for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves oxadiazole ring formation yields by 15–20% .
  • Catalyst Screening : Test Pd/C or CuI for coupling reactions; optimize equivalents (e.g., 0.1–1.0 eq.) to minimize side products .
  • Workup Protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: What are the stability considerations for this compound under different storage conditions?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring.
  • Hygroscopicity : Desiccate samples (silica gel) to avoid hydrolysis of the benzoxazinone lactam .
  • pH Stability : Test stability in buffers (pH 3–9); degradation is accelerated in alkaline conditions (pH > 8) .

Advanced: How to design ecological impact studies for this compound?

  • Fate Analysis : Use OECD 308 guidelines to assess biodegradation in water-sediment systems over 28 days. Monitor via LC-MS/MS .
  • Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (48-hour EC50_{50}) and algal growth inhibition assays (OECD 201) .
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) to predict environmental persistence. A log KowK_{ow} > 3 indicates high bioaccumulation risk .

Advanced: What strategies address discrepancies in biological activity across cell lines?

  • Cell Permeability : Measure intracellular concentrations via LC-MS to rule out uptake variability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation .
  • Receptor Profiling : Use CRISPR knockouts or siRNA silencing to identify off-target interactions (e.g., GPCRs or kinases) .

Basic: How to validate purity and identity for publication-ready data?

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm. Purity ≥ 95% is acceptable for most journals .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (tolerance ±0.4%) .
  • Single-Crystal XRD : Resolve crystal structure to confirm stereochemistry and molecular packing .

Advanced: What computational tools predict metabolic pathways for this compound?

  • Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism simulations. Key transformations include oxadiazole hydroxylation and benzoxazinone glucuronidation .
  • Docking Studies : AutoDock Vina to model interactions with CYP3A4 or UGT1A1 enzymes, prioritizing metabolites for synthesis and testing .

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